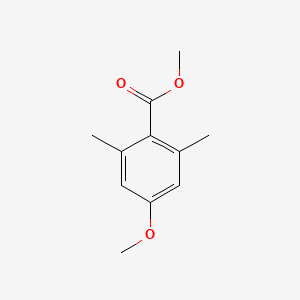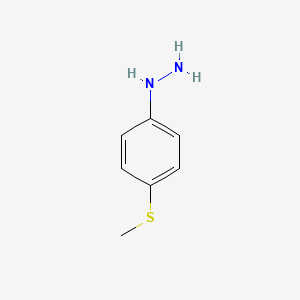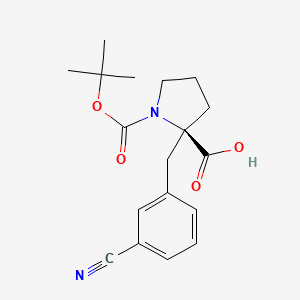
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Overview
Description
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to modulate the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibits a range of biochemical and physiological effects. It has been reported to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, one of the limitations of using this compound is its relatively low stability, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. One potential direction is the further exploration of its anti-inflammatory and antioxidant activities, which may have applications in the treatment of various diseases. Additionally, the development of more stable analogs of this compound may expand its use in various research applications. Finally, the development of new methods for the synthesis of this compound may improve its accessibility and availability for research purposes.
In conclusion, 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Scientific Research Applications
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-oxo-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)9-4-10(7-2-1-3-17-6-7)18-11(19)8(9)5-16/h1-4,6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSHHZFUJPJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369511 | |
| Record name | 6-Oxo-4-(trifluoromethyl)-1,6-dihydro[2,3'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
308088-11-1 | |
| Record name | 6-Oxo-4-(trifluoromethyl)-1,6-dihydro[2,3'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)


![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)








